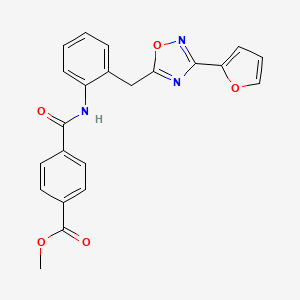

Methyl 4-((2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O5/c1-28-22(27)15-10-8-14(9-11-15)21(26)23-17-6-3-2-5-16(17)13-19-24-20(25-30-19)18-7-4-12-29-18/h2-12H,13H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIFPHTMIORSOFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate typically involves multiple steps:

Formation of the Oxadiazole Ring: This can be achieved by reacting a furan-2-carboxylic acid hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

Attachment of the Phenyl Group: The oxadiazole intermediate is then coupled with a benzyl halide in the presence of a base to form the desired phenyl-substituted oxadiazole.

Carbamoylation: The phenyl-substituted oxadiazole is reacted with an isocyanate to introduce the carbamoyl group.

Esterification: Finally, the benzoic acid derivative is esterified with methanol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation to form various furan derivatives.

Reduction: The oxadiazole ring can be reduced to form amine derivatives.

Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Oxidized furan derivatives.

Reduction: Amino derivatives of the oxadiazole ring.

Substitution: Substituted benzoate esters.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Its multiple functional groups allow for interactions with various biological targets, making it a candidate for drug discovery.

Industry

In materials science, this compound could be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 4-((2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The furan and oxadiazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound Name / ID | Key Substituents | Molecular Formula | Melting Point (°C) | Notable Spectral Data (1H NMR, HRMS) |

|---|---|---|---|---|

| Target Compound | Furan-2-yl, benzoate ester, phenylcarbamoyl | C₂₃H₁₈N₃O₆ | Not reported | Not available |

| 5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (4f, ) | 4-Nitrophenyl, aminothiazolyl | C₁₇H₁₆N₆O₆S | 206–208 | 1H NMR (DMSO-d6): δ 8.32 (d, J=8.8 Hz, 2H), 7.64 (d, J=8.8 Hz, 2H); HRMS [M+H]+: 433.1023 |

| 3-((3-(4-(2-(Isobutylsulfonyl)phenoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-5,5-dimethyl-1-(2-morpholinoethyl)imidazolidine-2,4-dione () | Isobutylsulfonyl, morpholinoethyl, trifluoromethyl | C₃₄H₃₈F₃N₇O₇S | Not reported | Not available |

| 4-[[(2S,4R)-2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4-hydroxy-pyrrolidin-1-ium-1-yl]methyl]benzoate () | Benzodioxolyl, pyrrolidinium | C₂₁H₁₉N₃O₆ | Not reported | SMILES: COC(=O)C1=CC=C(C=C1)C[N+]2C@HC3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |

Key Observations

Substituent Diversity and Bioactivity: The furan-2-yl group in the target compound may enhance π-π stacking interactions compared to the 4-nitrophenyl group in 4f (), which introduces strong electron-withdrawing effects. Nitro groups often improve binding affinity but may reduce metabolic stability . The morpholinoethyl substituent in ’s compound likely improves aqueous solubility compared to the target’s furan-2-yl, which is more hydrophobic. Such modifications are critical for optimizing pharmacokinetics .

Spectral and Analytical Data: Compounds like 4f () provide robust HRMS and NMR benchmarks. For instance, the [M+H]+ peak at m/z 433.1023 confirms molecular integrity, while aromatic proton shifts (δ 8.32–7.64 ppm) reflect nitro group deshielding . The target compound’s lack of reported data highlights a gap; however, its benzoate ester and oxadiazole moieties suggest diagnostic 13C NMR signals near δ 165–170 ppm (carbonyl) and δ 150–160 ppm (oxadiazole carbons), based on analogs .

For example, exact-exchange functionals (e.g., B3LYP) are critical for accurate thermochemical predictions .

Pharmacological Potential: The 1,2,4-oxadiazole ring, common to all compared compounds, is a bioisostere for ester or amide groups, offering metabolic resistance.

Biological Activity

Methyl 4-((2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry, particularly focusing on its anticancer and antimicrobial activities.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with oxadiazole intermediates. The following general reaction scheme can be outlined:

- Formation of Oxadiazole : The initial step involves the reaction of furan derivatives with hydrazides to form oxadiazole rings.

- Coupling Reaction : The oxadiazole is then coupled with methyl benzoate derivatives through carbamate formation.

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation.

Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound demonstrated IC50 values in the micromolar range against various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis was noted as a key mechanism of action .

Antimicrobial Activity

The compound has also shown promising results against various microbial strains. Studies utilizing the agar-well diffusion method reported significant zones of inhibition against both gram-positive and gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound)

| Microbial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 14 |

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the furan and oxadiazole rings can significantly affect potency and selectivity against target enzymes or receptors.

Key Findings :

- Furan Substitution : Alterations in substituents on the furan ring have been linked to enhanced anticancer activity.

- Oxadiazole Variants : Different substitutions on the oxadiazole ring can modulate both antimicrobial and anticancer efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.